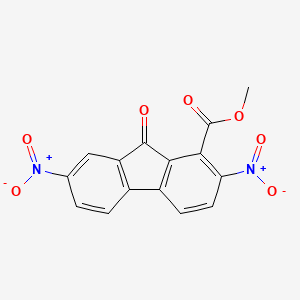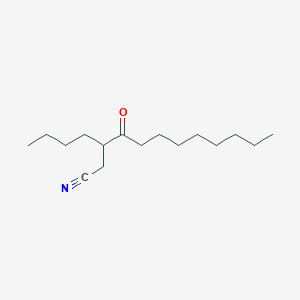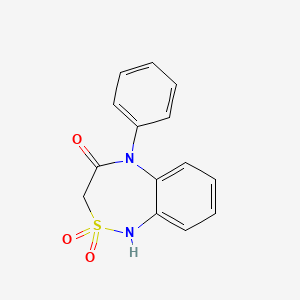
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate is a chemical compound with the molecular formula C15H8N2O7. It is a derivative of fluorene, characterized by the presence of nitro groups at positions 2 and 7, a keto group at position 9, and a carboxylate ester group at position 1. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate typically involves the nitration of fluorene derivatives followed by esterification. One common method includes the nitration of 9H-fluorene-1-carboxylic acid to introduce nitro groups at the 2 and 7 positions. This is followed by oxidation to form the keto group at position 9. Finally, esterification with methanol yields the desired methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the nitro groups are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and keto group play a crucial role in these interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid hexyl ester
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid pentadecyl ester
- 9-Hydroxyimino-2,7-dinitro-9H-fluorene-4-carboxylic acid butyl ester
Uniqueness
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate is unique due to its specific ester group at position 1, which differentiates it from other similar compounds that may have different ester groups or substitutions at other positions. This unique structure can lead to different chemical reactivity and biological activity .
Propiedades
Número CAS |
58462-28-5 |
|---|---|
Fórmula molecular |
C15H8N2O7 |
Peso molecular |
328.23 g/mol |
Nombre IUPAC |
methyl 2,7-dinitro-9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C15H8N2O7/c1-24-15(19)13-11(17(22)23)5-4-9-8-3-2-7(16(20)21)6-10(8)14(18)12(9)13/h2-6H,1H3 |
Clave InChI |
MRVHSNAXWQATNO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC2=C1C(=O)C3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)





![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)


![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)

![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)


